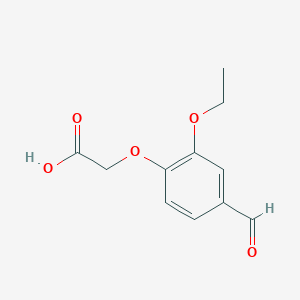

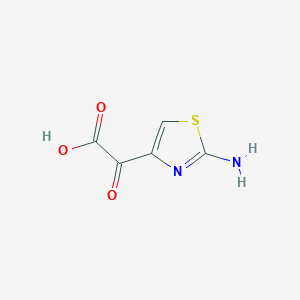

アラキドン酸-(2-アミノエチル)-エステル塩酸塩

概要

説明

科学的研究の応用

O-アラキドノイルエタノールアミンは、科学研究において幅広い用途があります。

作用機序

O-アラキドノイルエタノールアミンは、カンナビノイド受容体と相互作用することによってその効果を発揮します。 これは、CB1受容体のアンタゴニストであり、CB2受容体のアゴニストです . この化合物は、疼痛、炎症、神経保護に関与するさまざまなシグナル伝達経路を調節します . また、体内における恒常性の維持に重要な役割を果たすエンドカンナビノイド系にも影響を与えます .

類似の化合物:

アナンダミド: エステル結合ではなくアミド結合を持つエンドカンナビノイド.

オレアミド: 同様の生物活性を持つ脂肪酸アミド.

2-アラキドノイルグリセロール: グリセロール骨格を持つ別のエンドカンナビノイド.

独自性: O-アラキドノイルエタノールアミンは、アミド結合を持つアナンダミドなどの他のエンドカンナビノイドとは異なる、エステル結合を持つことでユニークです . この構造上の違いは、カンナビノイド受容体との相互作用と、その全体の生物活性に影響を与えます .

生化学分析

Biochemical Properties

Arachidonic acid-(2-aminoethyl)-ester hydrochloride has been found to interact with cannabinoid receptors, specifically acting as a partial agonist for the CB1 receptor and a full agonist for the CB2 receptor . This interaction with cannabinoid receptors suggests that it plays a role in the regulation of various biochemical reactions within the body .

Cellular Effects

In terms of cellular effects, Arachidonic acid-(2-aminoethyl)-ester hydrochloride influences cell function through its impact on cell signaling pathways. As an agonist of cannabinoid receptors, it can modulate the activity of these receptors and thereby influence various cellular processes .

Molecular Mechanism

At the molecular level, Arachidonic acid-(2-aminoethyl)-ester hydrochloride exerts its effects through binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of enzymes, leading to changes in gene expression .

準備方法

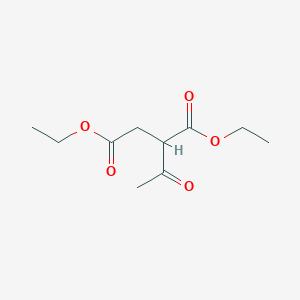

合成経路および反応条件: O-アラキドノイルエタノールアミンは、アラキドン酸とエタノールアミンのエステル化によって合成することができます . この反応は、通常、ジシクロヘキシルカルボジイミド(DCC)などの触媒を使用して、エステル結合の形成を促進します . この反応は、無水条件下で行われ、エステル結合の加水分解を防ぎます .

工業生産方法: O-アラキドノイルエタノールアミンの工業生産には、同様のエステル化プロセスが含まれますが、より大規模です。 反応条件は、製品の収率と純度が高くなるように最適化されています . 連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用は、工業環境では一般的です .

化学反応の分析

反応の種類: O-アラキドノイルエタノールアミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物:

還元: この化合物のアルコール誘導体.

置換: さまざまな置換アミンまたはアルコール.

類似化合物との比較

Anandamide: An endocannabinoid with an amide linkage instead of an ester linkage.

Oleamide: A fatty acid amide with similar bioactive properties.

2-arachidonoyl glycerol: Another endocannabinoid with a glycerol backbone.

Uniqueness: O-arachidonoyl ethanolamine is unique due to its ester linkage, which differentiates it from other endocannabinoids like anandamide that have amide linkages . This structural difference influences its interaction with cannabinoid receptors and its overall bioactivity .

特性

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHLOYYQQGSXCC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018179 | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287937-12-6, 443129-35-9 | |

| Record name | Virodhamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287937-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。